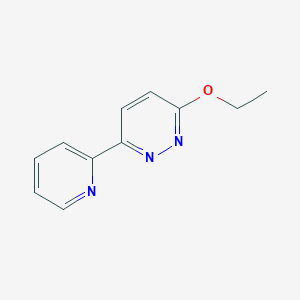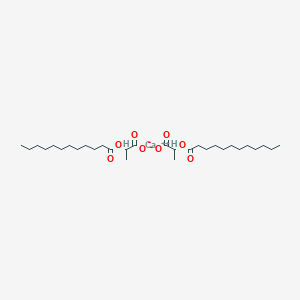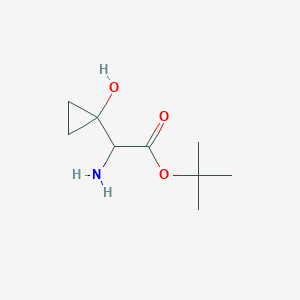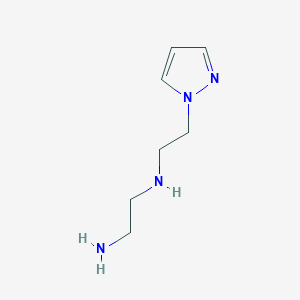
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-2-isopropoxyacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: Employed in the study of biological membranes and as a probe for mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride involves its ability to form stable ylides, which are intermediates in various organic reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating nucleophilic substitution and other reactions. The compound can also interact with biological membranes, affecting their function and integrity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Isopropoxy-2-oxoethyl)(triphenyl)phosphonium bromide
- (2-Oxo-2-phenyl-ethyl)-triphenyl-phosphonium;tetrafluoroborate
Uniqueness
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the isopropoxy group enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability.
Propiedades
Fórmula molecular |
C23H24ClO2P |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
(2-oxo-2-propan-2-yloxyethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H24O2P.ClH/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LJDBHVRQOVOVKY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)

![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)

![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)









